molecular formula C29H40N6O8 B1339896 H-Pro-pro-gly-phe-ser-pro-OH CAS No. 23828-06-0

H-Pro-pro-gly-phe-ser-pro-OH

Cat. No.: B1339896
CAS No.: 23828-06-0
M. Wt: 600.7 g/mol
InChI Key: ACXPKKAGSGSMMJ-VUBDRERZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Pro-pro-gly-phe-ser-pro-OH is a peptide consisting of the amino acids proline, glycine, phenylalanine, and serine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields.

Scientific Research Applications

Chemistry

Peptides like H-Pro-pro-gly-phe-ser-pro-OH are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide bond formation and stability.

Biology

In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. They can also be used as probes to investigate cellular processes.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides like this compound may be explored for their potential biological activity and therapeutic applications.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. Their ability to interact with biological systems makes them valuable in various applications.

Safety and Hazards

The safety and hazards associated with a peptide like “H-Pro-pro-gly-phe-ser-pro-OH” would depend on its specific biological activity and the context in which it is used. In general, peptides are considered to be relatively safe and well-tolerated, although they can cause allergic reactions in some individuals. They can also be toxic if they are administered in excessively high doses or if they have harmful biological activity .

Future Directions

The study and application of peptides like “H-Pro-pro-gly-phe-ser-pro-OH” is a rapidly advancing field, with potential applications in a wide range of areas, including drug discovery, diagnostics, and biotechnology. Future research may focus on improving the stability and bioavailability of peptides, designing peptides with specific biological activities, and exploring new methods for peptide synthesis and modification .

Biochemical Analysis

Biochemical Properties

H-Pro-pro-gly-phe-ser-pro-OH plays a significant role in biochemical reactions, particularly in the context of protein digestion and peptide interactions. This peptide is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed that this compound can interact with proteolytic enzymes, such as trypsin and chymotrypsin, which are involved in the breakdown of proteins into smaller peptides and amino acids . These interactions are primarily based on the peptide’s hydrophobic and hydrophilic regions, which facilitate binding to the active sites of the enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this peptide can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions . Additionally, this peptide has been found to impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This peptide can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteolytic enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this peptide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this peptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in cellular metabolism and gene expression over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Pro-pro-gly-phe-ser-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the anchored amino acid, forming a peptide bond.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling reactions.

Common reagents used in SPPS include:

    Dicyclohexylcarbodiimide (DCC): or for coupling.

    N-Hydroxybenzotriazole (HOBt): or as additives to improve coupling efficiency.

    Trifluoroacetic acid (TFA): for deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The use of green solvents like propylene carbonate is being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Pro-pro-gly-phe-ser-pro-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for forming disulfide bonds.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for breaking disulfide bonds.

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in peptides with altered sequences and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-pro-gly-phe-ser-pro-OH is unique due to its specific sequence and potential biological activity. While similar to other peptides like bradykinin and angiotensin II, its distinct sequence may confer unique properties and applications.

Properties

IUPAC Name

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKKAGSGSMMJ-VUBDRERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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